3-(aminomethyl)-N-cyclopropylbenzamide hydrochloride
Overview
Description
3-(Aminomethyl)-N-cyclopropylbenzamide hydrochloride (ACBA-HCl) is a cyclic amide derivative of benzamide, a heterocyclic aromatic compound. It is a versatile compound that has found numerous applications in both organic and inorganic chemistry. In particular, ACBA-HCl has been used as a reagent in the synthesis of various compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. In addition, ACBA-HCl has been studied for its potential biological applications, including its use as a drug target and as a tool for studying the biochemical and physiological effects of compounds.
Scientific Research Applications
Molar Refraction and Polarizability Studies : The study of similar compounds, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, demonstrates applications in understanding the molar refraction and polarizability. These properties are important in the development of new drugs and materials, indicating potential applications of 3-(aminomethyl)-N-cyclopropylbenzamide hydrochloride in similar contexts (R. Sawale et al., 2016).
Intermolecular Interaction Modeling : The modeling of intermolecular interactions in similar compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, suggests that 3-(aminomethyl)-N-cyclopropylbenzamide hydrochloride could be used in the study of molecular structures and interactions. This is crucial for drug design and understanding how molecules interact at the atomic level (Sedat Karabulut et al., 2014).
Poly(ADP-ribose) Polymerase Inhibition : Studies on compounds like 3-Aminobenzamide, a known inhibitor of poly(ADP-ribose) polymerase, highlight the potential use of 3-(aminomethyl)-N-cyclopropylbenzamide hydrochloride in researching DNA repair mechanisms and cellular processes related to poly(ADP-ribose) (J. Cleaver et al., 1985).
Psycho- and Neurotropic Profiling : The psycho- and neurotropic properties of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones in vivo suggest that 3-(aminomethyl)-N-cyclopropylbenzamide hydrochloride could potentially be explored for its effects on the central nervous system, which could lead to the development of new psychoactive compounds (I. Podolsky et al., 2017).
Effects on Cytoskeleton and Substrate Adhesion : Research on 3-aminobenzamide demonstrates its effects on the cytoskeleton and substrate adhesion of cells, suggesting a potential area of study for 3-(aminomethyl)-N-cyclopropylbenzamide hydrochloride in cell biology and cytotoxicity (W. Malorni et al., 1995).
properties
IUPAC Name |
3-(aminomethyl)-N-cyclopropylbenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-7-8-2-1-3-9(6-8)11(14)13-10-4-5-10;/h1-3,6,10H,4-5,7,12H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZZGJZOXONQPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-N-cyclopropylbenzamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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